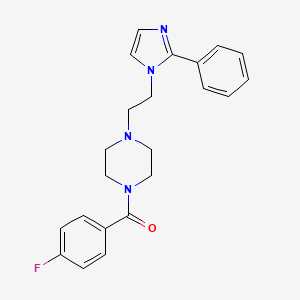

(4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Description

The compound “(4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone” features a 4-fluorophenyl group attached to a methanone moiety, which is further connected to a piperazine ring substituted with an ethyl-linked 2-phenyl-1H-imidazole.

Properties

IUPAC Name |

(4-fluorophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O/c23-20-8-6-19(7-9-20)22(28)27-16-13-25(14-17-27)12-15-26-11-10-24-21(26)18-4-2-1-3-5-18/h1-11H,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBRZUBSOGSJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.

Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions where the imidazole derivative reacts with a piperazine compound.

Introduction of the fluorophenyl group: This could be done via a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the piperazine nitrogen atoms.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its interactions with various receptors or enzymes, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, compounds with similar structures are often explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for (4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone would likely involve binding to specific molecular targets such as receptors or enzymes. The imidazole ring, for instance, is known to interact with histamine receptors, while the piperazine ring might influence serotonin or dopamine receptors.

Comparison with Similar Compounds

Compound 6h (1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine)

- Structure : Contains a bis(4-fluorophenyl)methyl group and a sulfonamide-substituted phenylsulfonyl piperazine.

- Key Differences : The sulfonamide and sulfonyl groups in 6h introduce polar characteristics absent in the target compound. These groups may enhance solubility but reduce lipophilicity compared to the target’s imidazole-ethyl-piperazine system.

- Synthesis : Prepared via sulfonylation reactions, yielding 6h with a melting point of 198°C, characterized by ¹H/¹³C/¹⁹F NMR and MS .

{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone

- Structure: Features a thienopyrazole ring instead of the target’s 2-phenylimidazole, with a 2-fluorophenyl substituent.

- Key Differences: The thienopyrazole core may confer distinct electronic properties and binding affinities compared to the imidazole system. The 2-fluorophenyl vs. 4-fluorophenyl orientation could influence steric interactions in target binding .

Fluorophenyl-Containing Heterocycles

2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (2)

- Structure : A simpler benzimidazole derivative with a 4-fluorophenyl group.

- Key Differences: Lacks the piperazine-methanone scaffold but shares the 4-fluorophenyl motif. Synthesized via condensation of 4-fluorobenzaldehyde and 4-methylbenzene-1,2-diamine, yielding 92% with an Rf = 0.65 .

Sertindole (Antipsychotic Agent)

- Structure: Contains a 4-fluorophenyl-indole core linked to a piperidine-imidazolidinone system.

- Key Differences: While sertindole shares the 4-fluorophenyl group, its indole and imidazolidinone moieties diverge significantly from the target’s imidazole-piperazine structure. Sertindole’s clinical efficacy as an antipsychotic highlights the pharmacological relevance of fluorinated aromatic systems in CNS targeting .

Piperazine-Linked Antimicrobial Agents

Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g)

- Structure : A complex benzimidazole-piperazine derivative with a 4-fluorophenyl-pyridinyl group.

- Compound 5g exhibits potent antitubercular activity (MIC = 0.112 μM against MTB-H37Rv), suggesting that the target compound’s imidazole-ethyl-piperazine system could be optimized for similar applications .

1-((4'-(para-Fluorophenyl)piperazine-1-yl)methyl)-imidazole

- Structure : A simpler analog with a para-fluorophenyl-piperazine linked to imidazole via a methyl group.

- Key Differences: The methyl linker and absence of a methanone moiety reduce structural complexity. Antimicrobial testing showed moderate activity, with MIC values varying by bacterial strain .

Biological Activity

The compound (4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . It features a piperazine ring, an imidazole moiety, and a fluorophenyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and kinases. Studies have indicated that it may act as a positive allosteric modulator (PAM) at GABA-A receptors, enhancing the receptor's response to its natural ligand, GABA . This modulation could have implications for treating anxiety disorders and other neurological conditions.

2. Inhibition of Kinases

Research has shown that derivatives of this compound exhibit inhibitory activity against several protein kinases, including EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). For example, specific analogs demonstrated up to 91% inhibition against EGFR at concentrations as low as 10 nM . The structural modifications in the piperazine and imidazole groups significantly influence the potency and selectivity towards these kinases.

A. GABA-A Receptor Modulation

In a study examining the effects of various benzimidazole derivatives on GABA-A receptors, it was found that compounds similar to our target compound displayed enhanced metabolic stability compared to traditional drugs like alpidem. The study highlighted that these compounds maintained over 90% of their parent structure after incubation with human liver microsomes, indicating lower rates of metabolic degradation .

B. Cancer Cell Lines

Another investigation focused on the anti-proliferative effects of this compound on cancer cell lines. Results showed that it effectively inhibited cell growth in various cancer types by inducing apoptosis through kinase inhibition pathways. The compound's ability to target multiple signaling pathways makes it a candidate for further development in oncology .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.